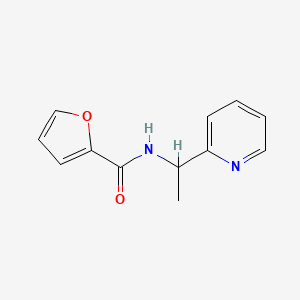
1-(Azetidin-1-yl)-3-(4-methylphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azetidin-1-yl)-3-(4-methylphenyl)propan-1-one, also known as 4-Methylmethylphenidate (4-MMPH), is a synthetic compound that belongs to the class of substituted phenethylamines. It is a research chemical that is structurally similar to methylphenidate, a prescription drug used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Mechanism of Action
The mechanism of action of 4-MMPH is similar to that of methylphenidate, which is a dopamine reuptake inhibitor. It works by blocking the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This increase in dopamine activity is thought to be responsible for the stimulant effects of 4-MMPH.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-MMPH have been studied in animal models. It has been found to increase locomotor activity and induce hyperactivity in rats. It has also been shown to increase dopamine levels in the brain, which is consistent with its mechanism of action as a dopamine reuptake inhibitor.
Advantages and Limitations for Lab Experiments
One advantage of using 4-MMPH in lab experiments is its potency as a dopamine reuptake inhibitor. This makes it a useful tool for studying the role of dopamine in the brain and for developing new treatments for dopamine-related disorders. One limitation of using 4-MMPH is its potential for abuse and dependence, which may limit its use in clinical research.
Future Directions
There are several future directions for research on 4-MMPH. One area of interest is its potential as a treatment for ADHD and other dopamine-related disorders. Another area of interest is its use as a tool for studying the role of dopamine in the brain and for developing new treatments for dopamine-related disorders. Additionally, there is a need for further research on the safety and potential for abuse of 4-MMPH.
Synthesis Methods
The synthesis of 4-MMPH involves the reaction of 4-methylpropiophenone with azetidine in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Scientific Research Applications
4-MMPH has been used in scientific research to study its pharmacological properties and potential therapeutic applications. It has been found to be a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This activity suggests that 4-MMPH may have potential as a treatment for ADHD and other dopamine-related disorders.
properties
IUPAC Name |
1-(azetidin-1-yl)-3-(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-11-3-5-12(6-4-11)7-8-13(15)14-9-2-10-14/h3-6H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOSVTMBRRTNOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7505235.png)
![1-[(4-Chlorophenyl)methyl]-3-(2-methyl-2-piperidin-1-ylpropyl)urea](/img/structure/B7505236.png)
![[1-(1,3-Benzodioxol-5-ylmethylamino)-1-oxopropan-2-yl] 3-methylsulfonylbenzoate](/img/structure/B7505238.png)
![2-[5-(4-chlorophenyl)tetrazol-2-yl]-N-[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]propanamide](/img/structure/B7505245.png)
![1-[3-(Furan-2-yl)-5-pyridin-3-yl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B7505253.png)

![1-Methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7505277.png)

![[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 4-(4-methylphenyl)sulfanyl-3-nitrobenzoate](/img/structure/B7505300.png)


![N-[1-(pyridin-2-yl)ethyl]benzamide](/img/structure/B7505320.png)